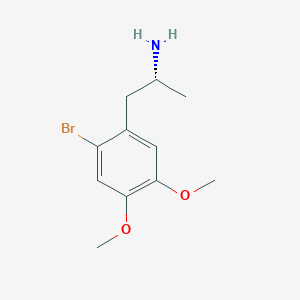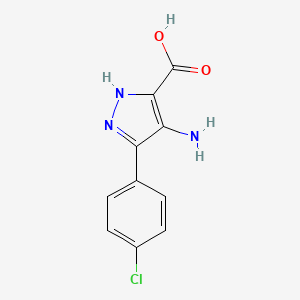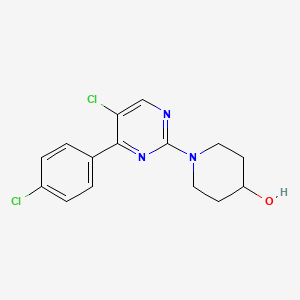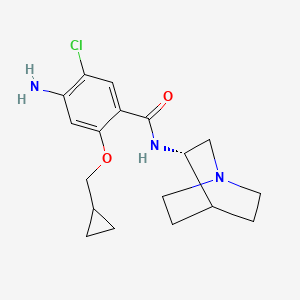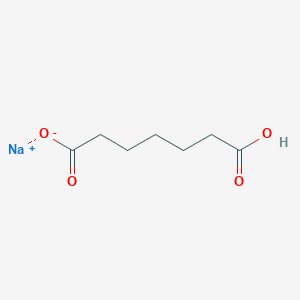
Monosodium pimelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Monosodium pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid derivatives.
Reduction: Reduction reactions can convert it back to pimelic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different pimelate salts.
Major Products: The major products formed from these reactions include various pimelate derivatives, which can be used in further chemical synthesis or as intermediates in biochemical pathways.
Scientific Research Applications
Monosodium pimelate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of biotin (vitamin B7), which is essential for various metabolic processes.
Biology: It plays a role in the biosynthesis of biotin in microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of biotin supplements and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
Monosodium pimelate exerts its effects primarily through its role in the biosynthesis of biotin. It serves as a precursor in the biotin synthesis pathway, where it undergoes enzymatic transformations to form biotin. The key enzymes involved in this pathway include pimeloyl-CoA synthetase and biotin synthase. These enzymes facilitate the conversion of this compound into biotin, which is then utilized in various metabolic processes.
Comparison with Similar Compounds
Monosodium Adipate: Another dicarboxylic acid salt with similar properties but a different carbon chain length.
Monosodium Glutarate: Similar in structure but with a five-carbon chain instead of seven.
Monosodium Succinate: A four-carbon dicarboxylic acid salt with different applications.
Uniqueness: Monosodium pimelate is unique due to its specific role in biotin biosynthesis. While other dicarboxylic acid salts have their own applications, this compound’s involvement in the production of an essential vitamin sets it apart. Its seven-carbon chain structure also provides distinct chemical properties that are leveraged in various biochemical and industrial processes.
Properties
CAS No. |
6142-21-8 |
|---|---|
Molecular Formula |
C7H11NaO4 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
sodium;7-hydroxy-7-oxoheptanoate |
InChI |
InChI=1S/C7H12O4.Na/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+1/p-1 |
InChI Key |
UJAXDXQEWRJGKO-UHFFFAOYSA-M |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




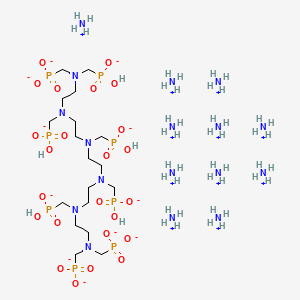
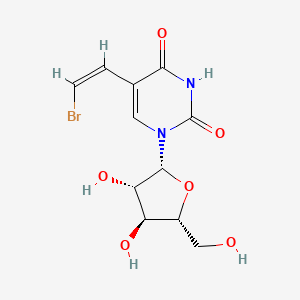
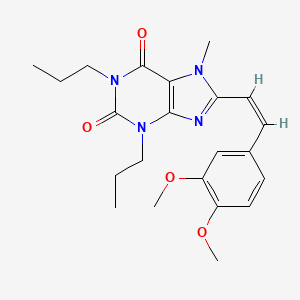
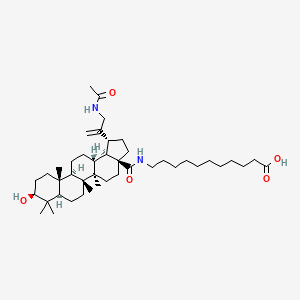
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
